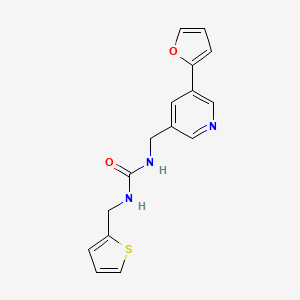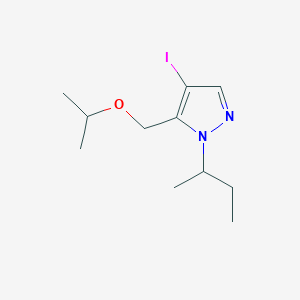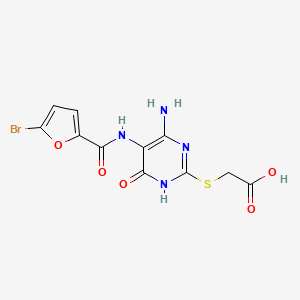
6-(trifluoromethyl)-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-1H-indole-3-carbonitrile is used in pharmaceutical intermediates and liquid crystal intermediates .
Synthesis Analysis
The synthesis of trifluoromethyl compounds like 6-(trifluoromethyl)-1H-indole-3-carbonitrile has been a topic of interest for many years. Classical methods for the synthesis of trifluoromethyl compounds usually use Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Applications De Recherche Scientifique
Design and Synthesis of Bioactive Compounds
Trifluoromethyl compounds, including 6-(trifluoromethyl)-1H-indole-3-carbonitrile, have been used in the design and synthesis of bioactive compounds . For instance, novel trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized through four-step reactions .
Antifungal Applications
These trifluoromethyl compounds exhibited good in vitro antifungal activities against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum at 50 μg/ml .
Insecticidal Applications
The synthesized trifluoromethyl compounds showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml .
Anticancer Applications
The synthesized trifluoromethyl compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .
DNA Binding Agents
In another study, a serendipitous regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, has been achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones . These compounds demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .
Chemical Biology Applications
Fmoc-Tyr (CF3)-OH, a compound related to 6-(trifluoromethyl)-1H-indole-3-carbonitrile, can be used in various chemical biology applications due to the unique properties of the CF3 group. For example, it can be incorporated into probes to study protein interactions or cellular localization.
Mécanisme D'action
Target of Action
For instance, some trifluoromethyl-containing compounds have been found to interact with synaptic vesicle glycoprotein 2A (SV2A), which plays a regulatory role in synaptic plasticity .
Mode of Action
It’s worth noting that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile may contribute to its interaction with its targets.
Biochemical Pathways
It’s known that organofluorine compounds, including those with trifluoromethyl groups, can significantly affect pharmaceutical growth . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, found that the modification of the imidazole moiety with a trifluoromethyl group could result in faster kinetics for tracer uptake . This suggests that the trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile may influence its ADME properties and impact its bioavailability.
Result of Action
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs . This suggests that 6-(trifluoromethyl)-1H-indole-3-carbonitrile may have a stable action and could potentially be resistant to metabolic degradation.
Action Environment
It’s known that the properties of organofluorine compounds can be influenced by environmental factors . For instance, certain herbicides act better when soil humidity is between high and elevated . This suggests that environmental factors could potentially influence the action, efficacy, and stability of 6-(trifluoromethyl)-1H-indole-3-carbonitrile.
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)7-1-2-8-6(4-14)5-15-9(8)3-7/h1-3,5,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHODSXHUFFSAOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-1H-indole-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)


![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)


![(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2380794.png)
![5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2380795.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)


![N-[2-methoxy-4-[3-methoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2380803.png)